

Application Notes and Protocols for GSK0660 in Cell Culture

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Compound of Interest

Compound Name: GSK0660

Cat. No.: B607751

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These application notes provide a comprehensive guide for the use of **GSK0660**, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor β/δ (PPAR β/δ), in cell culture experiments. Detailed protocols for common cell-based assays are provided, along with a summary of its mechanism of action and effects on various signaling pathways.

Introduction

GSK0660 is a valuable chemical tool for investigating the biological roles of PPAR β/δ in various physiological and pathological processes, including inflammation, metabolism, and cancer.^{[1][2]} It acts as a potent antagonist with an IC₅₀ of approximately 155 nM for PPAR β/δ , while showing minimal activity towards PPAR α and PPAR γ (IC₅₀ > 10 μ M).^{[3][4]} This selectivity makes it an excellent probe for dissecting PPAR β/δ -specific signaling pathways in a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **GSK0660** activity from various cell-based assays.

Parameter	Value	Cell Line/System	Reference
IC50 (PPAR β/δ antagonism)	155 nM	Binding Assay	[3] [4]
IC50 (PPAR β/δ antagonism)	300 nM	Antagonist Assay	[4]
pIC50 (PPAR β/δ antagonism)	6.8	Not specified	[3] [4]
IC50 (PPAR α)	> 10 μ M	Not specified	[3] [4]
IC50 (PPAR γ)	> 10 μ M	Not specified	[3] [4]
Effective Concentration (CPT1a expression reduction)	100 nM	Skeletal Muscle Cells	[3]
Effective Concentration (Reduction of AMPK & eNOS phosphorylation)	0.5 μ M	MC3T3-E1 Cells	[3]
Effective Concentration (Reversal of bezafibrate-induced ALP activity)	0.1 - 0.5 μ M	MC3T3-E1 Cells	[3]
Effective Concentration (Blockade of GW501516 effects)	1 μ M	BV-2 Cells	[3]
Effective Concentration (Inhibition of VEGF induction)	10 μ M	H358 and H441 (NSCLC) Cells	[2]

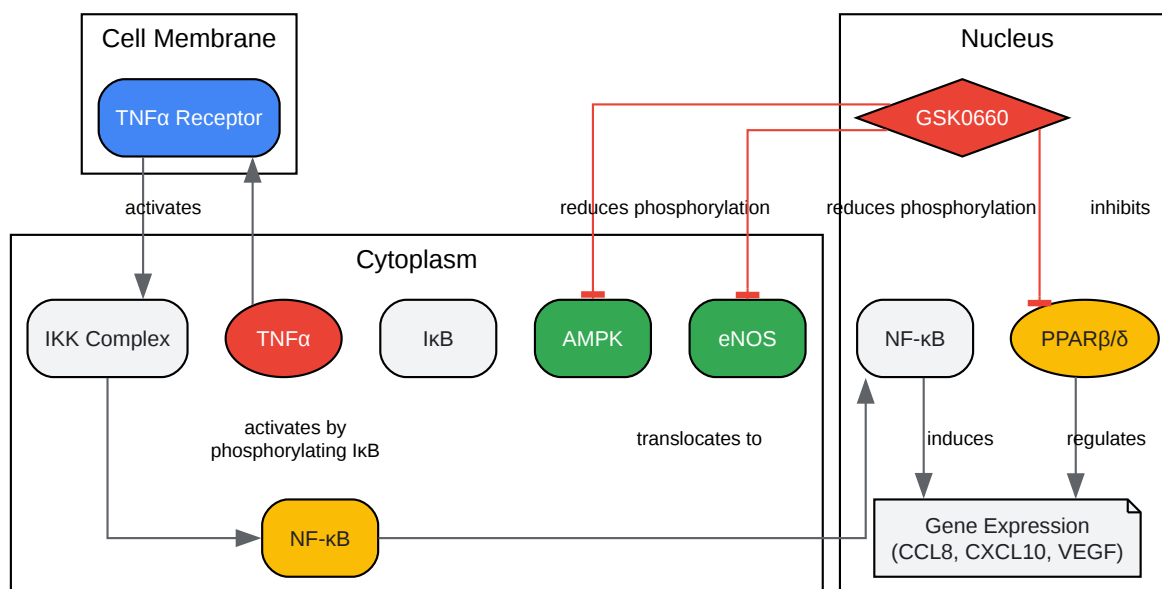
Effective			
Concentration	0.2 μ M	In vitro Parkinson's disease model	[5]
(Neuroprotection)			

Signaling Pathways and Mechanism of Action

GSK0660 exerts its effects by antagonizing PPAR β/δ , a nuclear receptor that functions as a ligand-activated transcription factor. By blocking the activity of PPAR β/δ , **GSK0660** can modulate the expression of its target genes and influence downstream signaling cascades.

One of the key pathways affected by **GSK0660** is the inflammatory response. For instance, in retinal endothelial cells, **GSK0660** can block the TNF α -induced upregulation of chemokines such as CCL8, CCL17, and CXCL10, which are involved in leukocyte recruitment.[1] This suggests a role for PPAR β/δ in mediating vascular inflammation.

Furthermore, **GSK0660** has been shown to impact cellular metabolism and signaling related to cell growth and differentiation. In MC3T3-E1 osteoblast precursor cells, **GSK0660** reduces the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS).[3] In the context of cancer, **GSK0660** can inhibit the induction of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, in non-small cell lung cancer cells.[2]



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- To cite this document: BenchChem. [Application Notes and Protocols for GSK0660 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607751#gsk0660-experimental-protocol-for-cell-culture]

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